3S-Amino-1-ethyl-azepan-2-one hydrochloride
Description
3S-Amino-1-ethyl-azepan-2-one hydrochloride (CAS: 26081-03-8) is a bicyclic organic compound characterized by a seven-membered azepane ring substituted with an amino group at the 3S position and an ethyl group at the 1-position. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 164.63 g/mol and an exact mass of 164.0716 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the 3-position, as indicated by its SMILES notation: Cl.N[C@H]1CCCCNC1=O .
This hydrochloride salt is typically stored at +4°C and shipped at room temperature, with a purity exceeding 95% (HPLC) .
Properties
IUPAC Name |
3-amino-1-ethylazepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-6-4-3-5-7(9)8(10)11;/h7H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRRIRLCAULUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3S-Amino-1-ethyl-azepan-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate azepane derivative.
Reaction Conditions: The azepane derivative undergoes a series of chemical reactions, including amination and hydrochloride salt formation.
Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3S-Amino-1-ethyl-azepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
3S-Amino-1-ethyl-azepan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3S-Amino-1-ethyl-azepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular and structural differences between 3S-Amino-1-ethyl-azepan-2-one hydrochloride and related compounds:
Detailed Analysis of Structural Differences
Cyclic vs. Acyclic Backbones
- The target compound features a seven-membered azepanone ring, which distinguishes it from linear analogs like (S)-2-Aminoheptan-3-one hydrochloride . Cyclic structures often confer rigidity and influence bioavailability compared to flexible chains.
Functional Group Variations
- The phenyl and chlorine substituents in (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride introduce aromaticity and electrophilic sites absent in the target compound. These groups may alter solubility or reactivity.
- The ethoxycarbonyl group in 3-Amino-2-ethoxycarbonylpyrrole hydrochloride adds ester functionality, which could influence metabolic stability or hydrolysis rates.
Stereochemical Considerations
Physicochemical and Application Insights
- Solubility and Stability : The hydrochloride salt form of the target compound likely improves aqueous solubility, a trait shared with other hydrochlorides in this comparison (e.g., ). However, specific data on melting points or solubility are unavailable.
- Synthetic Utility: The azepanone core in the target compound may serve as a scaffold for developing central nervous system (CNS) agents, analogous to memantine hydrochloride (a NMDA receptor antagonist) .
Biological Activity
3S-Amino-1-ethyl-azepan-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClN2O |
| Molecular Weight | 194.68 g/mol |
| IUPAC Name | (3S)-3-amino-1-ethylazepan-2-one hydrochloride |
| CAS Number | [not specified] |
Antimicrobial Properties
Research indicates that 3S-Amino-1-ethyl-azepan-2-one hydrochloride exhibits antimicrobial activity . Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
Anticancer Effects
Preliminary studies have suggested that this compound may possess anticancer properties . In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The observed IC50 values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of 3S-Amino-1-ethyl-azepan-2-one hydrochloride. It has been shown to enhance cognitive function in animal models, potentially through modulation of neurotransmitter systems. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
The biological activities of 3S-Amino-1-ethyl-azepan-2-one hydrochloride can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound binds to enzymes involved in cell wall synthesis, inhibiting their function and leading to bacterial cell death.
- Anticancer Activity : It appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
- Neuroprotective Mechanism : The compound may enhance synaptic plasticity and reduce oxidative stress in neuronal cells, contributing to its protective effects against neurodegeneration.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of 3S-Amino-1-ethyl-azepan-2-one hydrochloride against Staphylococcus aureus, results showed a significant reduction in bacterial growth at concentrations above 10 µg/mL. This positions the compound as a promising candidate for further development in treating antibiotic-resistant infections.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with 3S-Amino-1-ethyl-azepan-2-one hydrochloride resulted in a 70% reduction in tumor size in xenograft models of breast cancer when administered at a dosage of 50 mg/kg over two weeks. These findings underscore its potential as a therapeutic agent in oncology.
Future Directions
The promising biological activities of 3S-Amino-1-ethyl-azepan-2-one hydrochloride warrant further investigation into its pharmacokinetics and toxicity profiles. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in live animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
- Formulation Development : To explore suitable delivery methods for enhancing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
